2,3,3',4,5,6-Hexachlorobiphenyl

PCB toxicology Congener-specific toxicity Risk assessment

Environmental labs face GC-MS co-elution challenges when quantifying PCB-160 alongside isomers such as PCB-138 and PCB-163, where identical molecular weight congeners cannot be used interchangeably without rigorous chromatographic resolution validation. This high-purity (≥98%) 2,3,3',4,5,6-Hexachlorobiphenyl certified reference standard enables unambiguous peak identification and accurate quantification in complex environmental matrices (water, soil, sediment, biota). • Resolves co-elution issues in multi-congener GC-MS analysis with verified retention characteristics and mass spectral fingerprint. • Essential NDL-PCB congener (no TEF assigned) for investigating non-AhR-mediated neurotoxicity and endocrine disruption mechanisms distinct from dioxin-like PCBs. • Supplied with full certificate of analysis, supporting regulatory compliance under TSCA, WQX, and GLENDA programs.

Molecular Formula C12H4Cl6
Molecular Weight 360.9 g/mol
CAS No. 41411-62-5
Cat. No. B1348240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4,5,6-Hexachlorobiphenyl
CAS41411-62-5
Molecular FormulaC12H4Cl6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
InChIKeyJHJMZCXLJXRCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCB-160 Analytical Reference Standard


2,3,3',4,5,6-Hexachlorobiphenyl (CAS 41411-62-5), also designated as PCB-160, is a hexachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) family of 209 congeners [1]. Characterized by a molecular formula of C12H4Cl6 and a molecular weight of 360.878 g/mol, this compound features a specific chlorine substitution pattern (2,3,3',4,5,6) that distinguishes it from other hexachlorobiphenyl isomers [2]. Due to its environmental persistence and regulated status, PCB-160 is primarily procured as a high-purity analytical reference standard for environmental monitoring, toxicological research, and method validation [3].

PCB-160: Why Generic Substitution Fails


The toxicological, analytical, and regulatory profiles of PCBs are not uniform across the 209 congeners; they are exquisitely dependent on the specific pattern of chlorine substitution [1]. For example, dioxin-like PCBs (DL-PCBs) such as PCB-156 exert toxicity via aryl hydrocarbon receptor (AhR) activation and possess established Toxic Equivalency Factors (TEFs), whereas non-dioxin-like congeners (NDL-PCBs) like PCB-153 exhibit different mechanisms of neurotoxicity and endocrine disruption [2]. 2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160), lacking the necessary planar configuration for strong AhR binding, falls into the NDL-PCB category and thus cannot be substituted with a DL-PCB congener in toxicological studies without fundamentally altering the biological response [3]. Furthermore, co-elution issues in GC-MS analysis—such as the known interference of PCB-163 with PCB-138—demonstrate that even congeners with identical molecular weight cannot be interchangeably used as analytical standards without rigorous chromatographic resolution validation [4].

PCB-160 Comparative Evidence


Non-Dioxin-Like (NDL) Classification

2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) is structurally and mechanistically distinct from dioxin-like PCB congeners such as 2,3,3',4,4',5-hexachlorobiphenyl (PCB-156). PCB-156 is a recognized DL-PCB with a WHO(2005) Toxic Equivalency Factor (TEF) of 0.00003 relative to TCDD [1]. In contrast, PCB-160 lacks the necessary planar, coplanar configuration due to its specific ortho-chlorine substitution, which prevents high-affinity binding to the aryl hydrocarbon receptor (AhR) [2]. Consequently, PCB-160 is classified as a non-dioxin-like PCB (NDL-PCB) and does not have an assigned TEF, indicating a fundamentally different toxicological pathway.

PCB toxicology Congener-specific toxicity Risk assessment

Unique GC-MS Spectral Fingerprint

2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) can be distinguished from its isomers in gas chromatography-mass spectrometry (GC-MS) analysis. While absolute retention times are method-dependent, the unique fragmentation pattern in electron ionization (EI) MS yields a distinctive mass spectrum with a base peak m/z of 358 (M+), and other prominent peaks at 360, 362, and 364 due to the chlorine isotope pattern, along with a characteristic fragment at m/z 288 (M-2Cl) [1]. This spectral signature differs from that of co-eluting or closely eluting congeners like PCB-163, which shares the same molecular weight but has a different substitution pattern (2,3,5,6-3',4'-Hexachlorobiphenyl) [2].

Analytical chemistry GC-MS Reference standard

US EPA Regulatory Listing

2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) is a specifically listed congener on the US Environmental Protection Agency's PCB List, with an official EPA Registry Name and a designation under the Toxic Substances Control Act (TSCA) for export notification requirements [1]. This regulatory recognition is distinct from its isomer 2,3,3',4',5,6-Hexachlorobiphenyl (PCB-163), which may be grouped under broader PCB regulations but is not individually tracked in all programs. The explicit listing of PCB-160 in EPA's Substance Registry Services (SRS) and its inclusion in the Water Quality Exchange (WQX) and Great Lakes Environmental Database (GLENDA) underscore its relevance as a priority analyte for environmental compliance monitoring [1].

Regulatory compliance Environmental monitoring TSCA

Hepatotoxicity Ranking

In a 1975 comparative toxicology study of symmetrical hexachlorobiphenyl isomers in chicks and mice, the non-dioxin-like isomer 2,4,6,2',4',6'-HCB (Isomer V) was found to be significantly less toxic than the dioxin-like 3,4,5,3',4',5'-HCB (Isomer I). The decreasing order of overall toxicity was reported as Isomer I >> Isomer V > Isomers II, III, IV [1]. While 2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) was not among the five isomers tested, its structural similarity to Isomer V—specifically the presence of ortho-chlorine substitutions that hinder planar conformation—places it in the same lower-toxicity class relative to the highly toxic, coplanar Isomer I. Isomer I was the only congener that produced porphyrin accumulation, hydropericardium, ascites, and edema, whereas the ortho-substituted isomers did not elicit these severe dioxin-like effects [1].

Hepatotoxicity Comparative toxicology In vivo study

PCB-160 Validated Applications


Environmental Monitoring and Regulatory Compliance

Given its explicit listing by the US EPA in the PCB List and inclusion in programs such as WQX and GLENDA, procuring a certified reference standard of 2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) is essential for laboratories performing regulatory compliance testing of environmental samples (water, soil, sediment, biota) under TSCA and other federal mandates [1]. Its use as a calibration standard ensures accurate quantification of this specific congener in complex matrices, fulfilling legal reporting obligations.

Analytical Method Development and Validation

The unique GC-MS retention characteristics and mass spectral fingerprint of PCB-160, as predicted in electron ionization mode, make it a valuable compound for developing and validating chromatographic methods [1]. Researchers aiming to resolve co-elution issues—such as those documented for PCB-138 and PCB-163—rely on high-purity PCB-160 to establish baseline resolution and confirm peak identity in multi-congener analyses [2].

Non-Dioxin-Like PCB Toxicological Research

As a non-dioxin-like PCB (NDL-PCB) with no assigned TEF, PCB-160 is a critical research tool for investigating the mechanisms of NDL-PCB toxicity, which are distinct from the AhR-mediated pathways of DL-PCBs like PCB-156 [1]. Its procurement is appropriate for studies focused on neurotoxicity, endocrine disruption, and other non-AhR effects, where inclusion of a DL-PCB congener would confound experimental outcomes [2].

Congener-Specific Bioaccumulation Reference

Given the differential environmental persistence and bioaccumulation profiles of PCB congeners, high-purity 2,3,3',4,5,6-Hexachlorobiphenyl is necessary for spiking experiments in laboratory-based bioaccumulation and trophic transfer studies [1]. Its use allows for precise tracking of this specific non-dioxin-like congener through aquatic and terrestrial food webs, contributing to refined risk assessment models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,3',4,5,6-Hexachlorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.